molecular formula C17H24N2O3 B7073988 N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide

Cat. No.: B7073988
M. Wt: 304.4 g/mol
InChI Key: JGIGQPREPLXLSJ-UHFFFAOYSA-N
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Description

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide is a complex organic compound with a unique structure that includes an oxan ring, an amino group, and a benzamide moiety

Properties

IUPAC Name

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11-7-12(2)9-14(8-11)17(21)19-15(10-16(18)20)13-3-5-22-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIGQPREPLXLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(CC(=O)N)C2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzoic acid with oxan-4-ylamine to form an intermediate, which is then reacted with a suitable reagent to introduce the oxopropyl group. The reaction conditions often involve the use of solvents such as dichloromethane or methanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxopropyl group can be reduced to form alcohol derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce alcohol derivatives of the original compound.

Scientific Research Applications

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes or receptors, modulating their activity. The oxan ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one
  • 3-amino-1-(oxan-4-yl)pyrrolidin-2-one
  • 3-amino-4-azido-1,2,5-oxadiazole

Uniqueness

N-[3-amino-1-(oxan-4-yl)-3-oxopropyl]-3,5-dimethylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the oxan ring and the specific positioning of the amino and oxopropyl groups confer distinct chemical and biological properties that differentiate it from similar compounds.

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